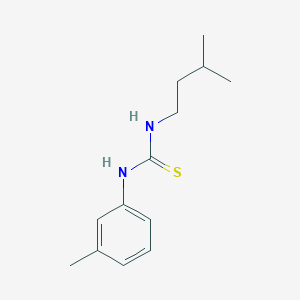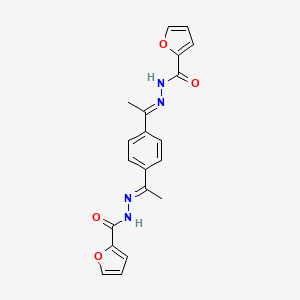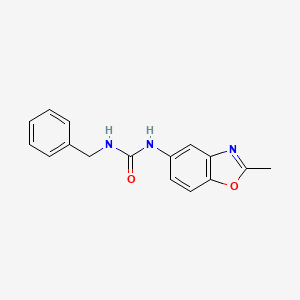![molecular formula C14H19N3O2 B5703791 N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is a compound that has gained significant attention in the field of scientific research. It is a chemical compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mechanism of Action
The mechanism of action of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide has various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have an effect on the immune system, specifically on T-cells.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its potential as a lead compound for drug discovery. It has also been found to have low toxicity, making it a safer option for use in experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, it could be studied for its potential use in other fields such as material science or catalysis.
In conclusion, N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboxylic acid with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Scientific Research Applications
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential applications in various fields of scientific research. It has been found to have potential use in medicinal chemistry as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, it has been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-9-16-10-8-12)17-19-13(18)6-5-11-3-1-2-4-11/h7-11H,1-6H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGYULLFNHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)



![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)